molecular formula C9H7Br B12103181 Benzene, 1-(2-bromoethynyl)-3-methyl- CAS No. 33675-43-3

Benzene, 1-(2-bromoethynyl)-3-methyl-

Cat. No.: B12103181
CAS No.: 33675-43-3
M. Wt: 195.06 g/mol
InChI Key: HKFWAINXGQAMMO-UHFFFAOYSA-N
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Description

Benzene, 1-(2-bromoethynyl)-3-methyl- is an organic compound with the molecular formula C9H7Br It is a derivative of benzene, where a bromoethynyl group and a methyl group are attached to the benzene ring

Preparation Methods

The synthesis of Benzene, 1-(2-bromoethynyl)-3-methyl- can be achieved through a two-step method. The first step involves the bromination of ethynylbenzene to form 1-bromo-2-phenylacetylene. This intermediate is then subjected to further reactions to introduce the methyl group at the desired position on the benzene ring . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Benzene, 1-(2-bromoethynyl)-3-methyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the bromoethynyl group can lead to the formation of ethynyl derivatives. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Benzene, 1-(2-bromoethynyl)-3-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural properties.

    Medicine: Research into potential pharmaceutical applications is ongoing, with the compound being investigated for its biological activity.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism by which Benzene, 1-(2-bromoethynyl)-3-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromoethynyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially altering their function. The pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar compounds to Benzene, 1-(2-bromoethynyl)-3-methyl- include:

    1-Bromo-2-phenylacetylene: Lacks the methyl group, making it less sterically hindered.

    1-Bromo-2-phenylethyne: Another derivative with similar reactivity but different substitution patterns.

    Phenylethynyl bromide: A simpler compound with only the bromoethynyl group attached to the benzene ring. The uniqueness of Benzene, 1-(2-bromoethynyl)-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

33675-43-3

Molecular Formula

C9H7Br

Molecular Weight

195.06 g/mol

IUPAC Name

1-(2-bromoethynyl)-3-methylbenzene

InChI

InChI=1S/C9H7Br/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,1H3

InChI Key

HKFWAINXGQAMMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C#CBr

Origin of Product

United States

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